molecular formula C6H11N3 B1210009 1H-Imidazole-4-propanamine CAS No. 40546-33-6

1H-Imidazole-4-propanamine

Cat. No.: B1210009
CAS No.: 40546-33-6
M. Wt: 125.17 g/mol
InChI Key: IHDFTEVCMVTMSP-UHFFFAOYSA-N
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Description

1H-Imidazole-4-propanamine is a chemical compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-propanamine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization .

Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under controlled conditions. These reactions often use catalysts to optimize efficiency and yield. For example, the use of trimethylsilyltrifluoromethanesulfonate as a catalyst under microwave radiation has been reported to result in high yields .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-propanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products:

    Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazole derivatives with additional hydrogen atoms.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1H-Imidazole-4-propanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-propanamine involves its interaction with various molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form complexes with metal ions, which can alter the reactivity and stability of the compound .

Comparison with Similar Compounds

1H-Imidazole-4-propanamine can be compared with other imidazole derivatives, such as:

    1H-Imidazole-4-carboxaldehyde: Similar in structure but contains an aldehyde group instead of an amine group.

    1H-Imidazole-4-acetic acid: Contains a carboxylic acid group instead of an amine group.

    1H-Imidazole-4-ethanol: Contains a hydroxyl group instead of an amine group.

Uniqueness: this compound is unique due to its amine group, which imparts different chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDFTEVCMVTMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193569
Record name Imidazolyl-4-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40546-33-6
Record name 1H-Imidazole-5-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40546-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazolyl-4-propylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040546336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolyl-4-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-4-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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